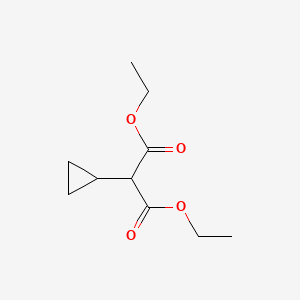
Diethyl cyclopropylmalonate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of diethyl cyclopropylmalonate consists of a cyclopropyl ring attached to a malonate moiety. The cyclopropyl group imparts strain and reactivity to the molecule. The IUPAC name for this compound is diethyl 2-cyclopropylmalonate . The InChI code is: 1S/C10H16O4/c1-3-13-9(11)8(7-5-6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Asymmetric Michael Addition Reactions
- Application : Diethyl cyclopropylmalonate is used in asymmetric Michael addition reactions, which are critical for constructing chiral centers in organic synthesis. The chiral monoaza-15-crown-5 lariat ether catalyzes these reactions under mild conditions, affording adducts with good to excellent enantioselectivities. Such reactions are significant for the synthesis of optically active compounds, especially in pharmaceutical and agrochemical industries (Bakó et al., 2015).
Facile Preparation and Transformations
- Application : Diethyl cyclopropylidenemalonate, a derivative of this compound, demonstrates facile preparation and can undergo various transformations. It is a highly reactive compound, essential in organic synthesis for generating a range of nucleophiles and cycloadducts. These transformations are crucial in synthesizing structurally complex and diverse organic compounds (Meijere et al., 2004).
Electrosynthesis Applications
- Application : The compound is also employed in electrosynthesis, particularly in the cyclopropanation of [60]fullerobenzofurans. This process highlights its utility in synthesizing fullerene derivatives, which are relevant in materials science and nanotechnology. The reaction's steric control offers insights into electrophilic reactions of dianionic fullerene derivatives (Wang et al., 2017).
Synthesis of Cyclopropyl-Containing Compounds
- Application : In the pharmaceutical industry, cyclopropyl containing peptide-derived compounds are increasingly important. This compound plays a role in the crystal engineering of novel derivatives in this domain, contributing to the development of new drugs and therapeutic agents (Bojarska et al., 2022).
Catalyst for Allylation Reactions
- Application : this compound derivatives are used in creating new tripodal ligands, like all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane, which catalyze allylation reactions in organic synthesis. These reactions are fundamental in constructing carbon-carbon bonds in various organic molecules (Schill et al., 2007).
Cyclocondensation Reactions
- Application : It is utilized in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles, a critical process in synthesizing complex organic molecules and potential pharmaceuticals (Stadlbauer et al., 2001).
Synthesis of Arylglycines
- Application : this compound derivatives serve as electrophilic glycine equivalents, reacting with organomagnesium compounds to yield substituted aryl N-Boc-aminomalonates. This process is significant in the synthesis of arylglycines, which have applications in medicinal chemistry (Calí & Begtrup, 2004).
Asymmetric Cyclopropanation Reactions
- Application : this compound is involved in asymmetric cyclopropanation reactions catalyzed by carbohydrate-based crown ethers. These reactions are essential for producing optically active cyclopropane derivatives, which have numerous applications in pharmaceuticals and agrochemicals (Rapi et al., 2018).
Continuous Flow Synthesis
- Application : The compound is used in the continuous flow synthesis of methanofullerenes, demonstrating its role in optimizing manufacturing processes in chemical industries. This application showcases its importance in industrial-scale organic synthesis (Silvestrini et al., 2011).
Water-Based Cyclopropanation
- Application : In an innovative application, this compound is used in water-based cyclopropanation reactions of α,β-unsaturated aldehydes. This process highlights its potential in developing greener, more sustainable chemical reactions (Uria et al., 2010).
Rate Acceleration in Ionic Liquids
- Application : this compound's derivatives have been studied for their enhanced reaction rates in ionic liquids. This application is pivotal in developing more efficient and environmentally friendly synthetic methodologies (Dubreuil & Bazureau, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 2-cyclopropylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)8(7-5-6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWONUDUUMCJFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284414 | |
| Record name | 1,3-Diethyl 2-cyclopropylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42392-68-7 | |
| Record name | 1,3-Diethyl 2-cyclopropylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42392-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-cyclopropylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diethyl 2-cyclopropylpropanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




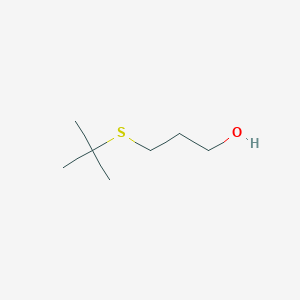
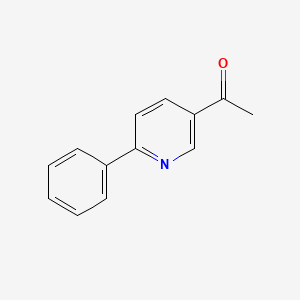
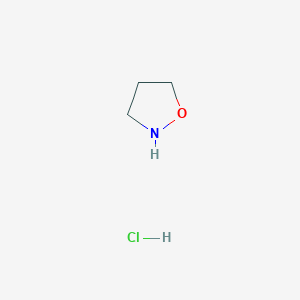



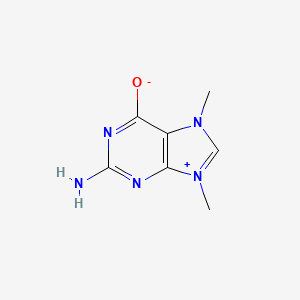


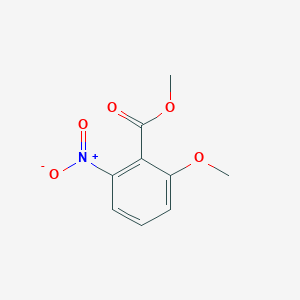
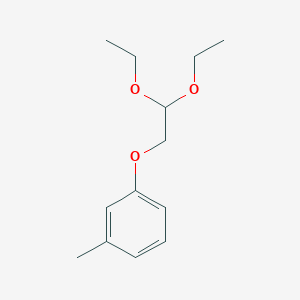
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)
